molecular formula C12H8F17I B3052121 1-Iodo-4-(perfluorooctyl)butane CAS No. 38565-62-7

1-Iodo-4-(perfluorooctyl)butane

Cat. No. B3052121
CAS RN: 38565-62-7
M. Wt: 602.07 g/mol
InChI Key: COCSOQXWZIWLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Iodo-4-(perfluorooctyl)butane” is a chemical compound with the molecular formula C12H8F17I . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a butane backbone with an iodine atom attached to the first carbon and a perfluorooctyl group attached to the fourth carbon .

Scientific Research Applications

Biotechnological Production of Chemicals

1-Iodo-4-(perfluorooctyl)butane's potential use in biotechnological applications is evident in research involving metabolic engineering of Escherichia coli. This study demonstrates the direct production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks, an important chemical in polymer manufacturing. The engineering of E. coli hosts to enhance anaerobic operation of the oxidative tricarboxylic acid cycle shows promise for bioprocesses involving non-natural chemicals like BDO, derived from glucose, xylose, sucrose, and biomass-derived sugar streams (Yim et al., 2011).

Vibrational Analysis in Molecular Structure

The vibrational analysis of alkyl iodides, including compounds similar to this compound, offers insights into their molecular structures. This research focuses on the liquid and solid-state infrared spectra of 1-iodo-2-methylpropane and 1-iodo-3-methylbutane, observing C-I stretching bands and making vibrational assignments with the aid of normal coordinate calculations. Such studies are vital in understanding the molecular behavior and properties of these compounds (Crowder & Jalilian, 1978).

Crystal Structure Analysis

Research on the crystal structure of related compounds like 1,4-Bis(iododiphenyltin)butane contributes to the understanding of this compound's potential structure and properties. The study determined the solid-state structure using single-crystal X-ray diffraction techniques, providing insights into molecular symmetries and bond lengths, which are crucial for comprehending the chemical and physical properties of such compounds (Cody & Corey, 1969).

Gas Transport and Biological Uses

A study on the synthesis of tetrakis(perfluoroalkyl)-1,2,3,4 butadienes by duplicating bis(perfluoroalkyl)-1,2 iodoethenes suggests potential applications in gas transport and biological uses. These compounds, including this compound, are designed to serve as inert oxygen carriers, highlighting their significance in biomedical and industrial applications (Jeanneaux et al., 1974).

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-12-iodododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F17I/c13-5(14,3-1-2-4-30)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCSOQXWZIWLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F17I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573007
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-12-iodododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38565-62-7
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-12-iodododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-4-(perfluorooctyl)butane
Reactant of Route 2
Reactant of Route 2
1-Iodo-4-(perfluorooctyl)butane
Reactant of Route 3
1-Iodo-4-(perfluorooctyl)butane
Reactant of Route 4
1-Iodo-4-(perfluorooctyl)butane
Reactant of Route 5
Reactant of Route 5
1-Iodo-4-(perfluorooctyl)butane
Reactant of Route 6
1-Iodo-4-(perfluorooctyl)butane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.